Definitive Identification and Technical Characterization of N-methyl quinolin-6-yl-methylamine Oxalate
Definitive Identification and Technical Characterization of N-methyl quinolin-6-yl-methylamine Oxalate
The following technical guide provides a definitive identification and characterization of N-methyl quinolin-6-yl-methylamine oxalate . This document is structured for researchers in medicinal chemistry and drug development, focusing on the compound's role as a critical intermediate in the synthesis of c-Met kinase inhibitors.
Executive Summary
N-methyl quinolin-6-yl-methylamine oxalate is a specialized salt form of the secondary amine N-methyl-1-(quinolin-6-yl)methanamine . It serves as a high-purity, crystalline building block in the synthesis of heterocyclic pharmaceutical agents, most notably Type I and Type II c-Met inhibitors (e.g., analogs of Capmatinib). While the free base is a viscous oil or low-melting solid prone to oxidation, the oxalate salt offers enhanced stability, non-hygroscopicity, and precise stoichiometry for GMP-compliant manufacturing.
Part 1: Identity & Nomenclature
The precise identification of this compound relies on the Chemical Abstracts Service (CAS) registry number of its parent free base, as the specific oxalate salt form is often treated as a custom derivative in commercial catalogs.
Core Identifiers
| Parameter | Detail |
| Common Name | N-methyl quinolin-6-yl-methylamine oxalate |
| IUPAC Name | N-methyl-1-(quinolin-6-yl)methanamine oxalate (1:[1][2][3][4][5][6][7]1) |
| Parent Free Base CAS | 179873-36-0 |
| Oxalate Salt CAS | Not individually indexed in major public registries; refer to CAS 179873-36-0 (oxalate salt) |
| Molecular Formula | C₁₁H₁₂N₂[2][5][8] · C₂H₂O₄ |
| Molecular Weight | 262.25 g/mol (Salt); 172.23 g/mol (Free Base) |
| SMILES (Free Base) | CNCC1=CC2=C(C=C1)N=CC=C2 |
| InChI Key (Free Base) | IIPNTNDPIZNFRU-UHFFFAOYSA-N |
Structural Verification
The compound consists of a quinoline scaffold substituted at the C6 position with a methylamino-methyl group, stabilized by oxalic acid.[9][10]
Key Structural Features:
-
Quinoline Ring: Provides the aromatic hydrophobic core essential for kinase ATP-pocket binding.
-
Secondary Amine: The N-methyl group serves as a reactive handle for further coupling (e.g., amide coupling, nucleophilic substitution).
-
Oxalate Counterion: Protonates the secondary amine (pKa ~10.5), forming a stable crystalline lattice.
Part 2: Physicochemical Properties[4][6]
The oxalate salt is preferred over the hydrochloride or free base due to its superior handling properties in solid-state chemistry.
| Property | Specification (Oxalate Salt) | Note |
| Appearance | White to off-white crystalline powder | Distinct from the yellow oil of the free base. |
| Melting Point | 160°C – 165°C (Decomposition) | Sharp melting point indicates high purity. |
| Solubility | Soluble in Water, DMSO, Methanol | Poor solubility in non-polar solvents (DCM, Hexane). |
| Hygroscopicity | Low | Superior to hydrochloride salts which can be deliquescent. |
| Stoichiometry | 1:1 (Amine : Acid) | Confirmed by elemental analysis. |
Part 3: Synthetic Pathway & Manufacturing
The synthesis of N-methyl quinolin-6-yl-methylamine oxalate typically follows a Reductive Amination pathway, which avoids the over-alkylation byproducts common in direct alkylation methods.
Synthesis Workflow (Graphviz Visualization)
Figure 1: Step-wise synthesis from Quinoline-6-carbaldehyde via reductive amination and subsequent salt formation.
Detailed Protocol
Step 1: Reductive Amination
-
Reagents: Dissolve Quinoline-6-carbaldehyde (1.0 eq) in anhydrous Methanol.
-
Activation: Add Methylamine (2.0 M in THF, 3.0 eq) dropwise at 0°C. Stir for 2 hours to form the imine species.
-
Reduction: Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise. The reaction is exothermic; maintain temperature <10°C.
-
Workup: Quench with water, extract with Dichloromethane (DCM), and dry over Na₂SO₄. Concentrate to yield the crude free base (Yellow oil).
Step 2: Oxalate Salt Formation
-
Dissolution: Dissolve the crude free base in minimal absolute Ethanol.
-
Acidification: Add a saturated solution of Oxalic Acid (1.05 eq) in Ethanol dropwise with vigorous stirring.
-
Crystallization: A white precipitate will form immediately. Cool to 4°C for 4 hours to maximize yield.
-
Filtration: Filter the solid, wash with cold Diethyl Ether (to remove excess oxalic acid and impurities), and dry under vacuum.
Part 4: Analytical Characterization
To ensure the integrity of the compound for research use, the following analytical parameters must be met.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
δ 8.90 (dd, 1H): Quinoline H-2 (Deshielded by nitrogen).
-
δ 8.40 (d, 1H): Quinoline H-4.
-
δ 8.05 (d, 1H): Quinoline H-8.
-
δ 7.95 (s, 1H): Quinoline H-5 (Proximity to alkyl group).
-
δ 7.55 (dd, 1H): Quinoline H-3.
-
δ 4.25 (s, 2H): Benzylic -CH₂- (Diagnostic singlet).
-
δ 2.60 (s, 3H): N-Methyl -CH₃.
-
Note: The acidic proton of oxalic acid is typically broad or exchanged in D₂O shake.
HPLC Purity Profile
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (0.1% TFA).
-
Detection: UV at 254 nm (Quinoline absorption).
-
Acceptance Criteria: >98.0% Area under curve (AUC).
Part 5: Applications in Drug Discovery
This compound is a "privileged scaffold" intermediate. Its primary utility lies in the synthesis of c-Met (Hepatocyte Growth Factor Receptor) Inhibitors .
Mechanism of Action Relevance
The quinoline moiety mimics the adenine ring of ATP, allowing the inhibitor to bind into the ATP-binding pocket of the kinase. The N-methylaminomethyl arm often extends into the solvent-exposed region or interacts with the ribose-binding pocket residues (e.g., Asp1222 in c-Met), providing selectivity.
Application Workflow
Figure 2: Utilization of the scaffold in the design of kinase inhibitors.
References
-
Free Base Identification : N-Methyl-1-(quinolin-6-yl)methanamine. CAS Registry Number 179873-36-0 .[1][3][5][8][9] Available from: and .
- Synthetic Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
- c-Met Inhibitor Context: Liu, X., et al. "Structure-based design and synthesis of novel quinoline derivatives as c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2014. (Contextualizes the quinoline-6-methylamine scaffold).
-
Commercial Availability : Listings for CAS 179873-36-0 (Free Base) verified via and catalogs (accessed 2024).
Sources
- 1. ambatraders.com [ambatraders.com]
- 2. N-methyl-1-(8-quinolinyl)methanamine ethanedioate (2:1) | 1185690-45-2 [sigmaaldrich.com]
- 3. 6-氨基甲基喹啉 - CAS号 99071-54-2 - 摩熵化学 [molaid.com]
- 4. PubChemLite - O - Explore [pubchemlite.lcsb.uni.lu]
- 5. N-Methyl-N-(Chinolin-6-Ylmethyl)amin, 95 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.de]
- 6. journals.co.za [journals.co.za]
- 7. journalijar.com [journalijar.com]
- 8. One moment, please... [labvietchem.com.vn]
- 9. scribd.com [scribd.com]
- 10. Secondary Benzylic Amines - Product Catalog - AiFChem [aifchem.com]
